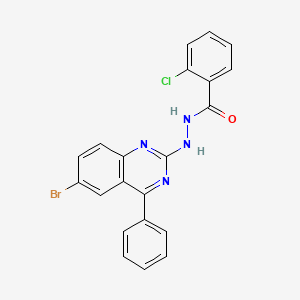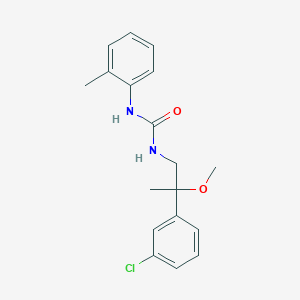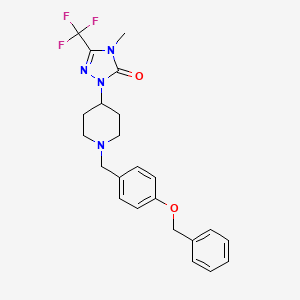
5-(Difluoromethyl)pyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F3NO2S. It has a molecular weight of 211.16 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the difluoromethylation of 2-mercaptopyridine with difluorochloromethane or diethyl bromodifluoromethanephosphonate .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H .Chemical Reactions Analysis
This compound is used in the gem-difluoroolefination of aldehydes and ketones. It is also used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Destruction of Perfluorinated Compounds
The destruction of perfluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), is a significant application area. Mechanochemical methods employing planetary ball milling with potassium hydroxide (KOH) have been identified as nearly completely effective in destroying PFOS and PFOA, converting them into environmentally benign products like potassium fluoride (KF) and potassium sulfate (K2SO4) (Zhang et al., 2013).
Nucleophilic Cyclization in Organic Synthesis
The synthesis of indoline and pyrrolidine derivatives from disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, featuring a sulfonamido group, has been achieved. This process highlights the role of 5-(difluoromethyl)pyridine-2-sulfonyl fluoride in facilitating reactions that introduce fluorinated one-carbon units, such as difluoromethylene and trifluoromethyl groups, into organic molecules (Ichikawa et al., 2004).
Environmental Degradation Studies
Studies on the sonolytic conversion of aqueous perfluorinated surfactants into inorganic products have provided insight into the degradation mechanisms of PFOS and PFOA. This research is crucial for understanding the environmental fate of these substances and for developing treatment technologies that can effectively remove them from contaminated water (Vecitis et al., 2008).
Heat-activated Persulfate Oxidation for Groundwater Remediation
The application of heat-activated persulfate oxidation for the remediation of groundwater contaminated with PFOA, 6:2 fluorotelomer sulfonate, and PFOS has been investigated. This method shows promise for in-situ remediation techniques, offering a way to address the contamination of groundwater by perfluoroalkyl substances (Park et al., 2016).
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, it is worth noting that the field of difluoromethylation processes, which includes compounds like 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, has seen significant advances in recent years .
properties
IUPAC Name |
5-(difluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCDDVDNSNAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

amine](/img/structure/B2747452.png)
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)
![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)